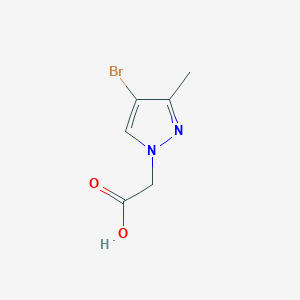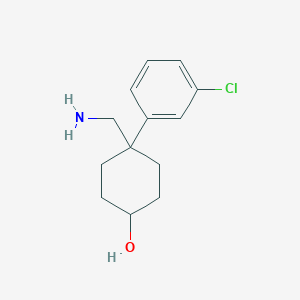
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" is a chemical that is structurally related to compounds that have been the subject of various studies. While the exact compound is not directly mentioned in the provided papers, the research on similar compounds can offer insights into its potential characteristics and reactivity. For instance, compounds with chlorophenyl groups and amino functionalities, as seen in the provided studies, are of interest due to their potential applications and reactivity under different conditions.
Synthesis Analysis
The synthesis of related compounds often involves the use of reductive cyclization techniques and other complex chemical reactions. For example, the synthesis of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene was achieved through the reductive cyclization induced by a low-valent titanium reagent . This suggests that similar methodologies could potentially be applied to synthesize "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol," although the specific details would depend on the desired chemical structure and functional groups present in the target molecule.
Molecular Structure Analysis
The molecular structure of compounds containing chlorophenyl and amino groups can be quite complex, as evidenced by the crystal structure analysis performed in the studies. For instance, the crystal structure of 1-(4-chlorophenyl)-2-cyano-3-amino-3a-hydroxy-3a,3b,6,7-tetrahydro-benzo[4,5]indene revealed a five-membered ring with an envelop conformation and a six-membered ring with a half-chair conformation . These findings highlight the importance of X-ray crystallography in determining the precise geometry and conformation of such molecules, which is crucial for understanding their reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of the phenyl cation, particularly when substituted with an amino group, has been studied through photolysis of 4-chloroaniline. The generation of the 4-aminophenyl cation and its subsequent reactions, such as electrophilic substitution and addition to starting substrates, have been observed . These reactions are influenced by the solvent's properties, indicating that "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" could also exhibit interesting reactivity patterns, especially under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" can be inferred from the studies. For instance, the presence of intermolecular hydrogen bonding interactions can lead to the formation of polymers, as seen in the crystal structure of the synthesized compounds . Additionally, the antimicrobial activity of compounds containing chlorophenyl and amino groups has been explored, suggesting potential biological applications for "4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol" .
科学的研究の応用
Hydrogen Bonding in Anticonvulsant Enaminones Research shows that compounds like 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol exhibit significant hydrogen bonding in their crystal structures, impacting their potential use in anticonvulsant applications (Kubicki, Bassyouni, & Codding, 2000).
Synthesis Pathways Studies have detailed the synthesis of related compounds from chlorobenzene, cyclohexene, and acetyl chloride, demonstrating the chemical pathways and conditions optimal for creating derivatives of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol (Ye, 2007).
Metabolism in Pharmacological Studies Research on the metabolism of related compounds, such as ketamine, shows the formation of derivatives that could be chemically related to 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol. This highlights its potential significance in understanding drug metabolism and pharmacokinetics (Lai, Hong, & Davisson, 1985).
Catalysis and Chemical Reactions The compound and its derivatives have been involved in various catalytic reactions and studies, such as the hydrodechlorination of 4-chlorophenol, illustrating its utility in chemical synthesis and environmental applications (Calvo et al., 2006).
Exploring Structural Properties Research into the structural properties of related compounds provides insights into the molecular characteristics and potential applications of 4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol, including its use in creating specific molecular architectures (Scott et al., 1993).
特性
IUPAC Name |
4-(aminomethyl)-4-(3-chlorophenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-11-3-1-2-10(8-11)13(9-15)6-4-12(16)5-7-13/h1-3,8,12,16H,4-7,9,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDUJAKYIFZHBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CN)C2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Aminomethyl)-4-(3-chlorophenyl)cyclohexanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

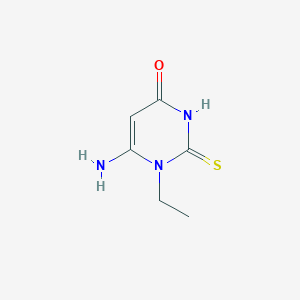
![Benzyl N-[(propylcarbamoyl)methyl]carbamate](/img/structure/B1334494.png)
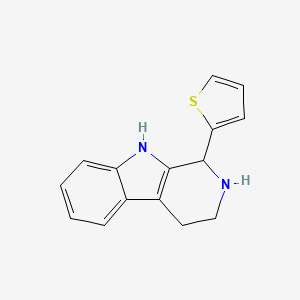
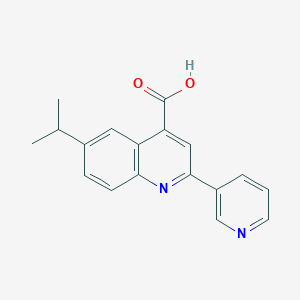
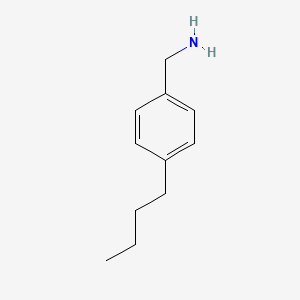
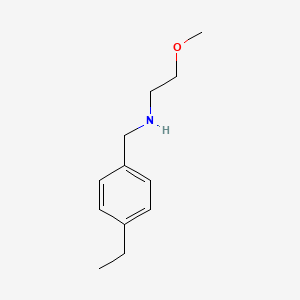
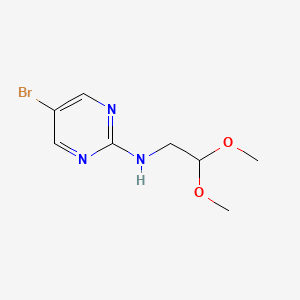
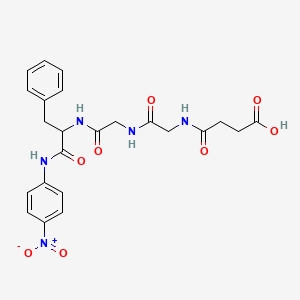
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-4-methoxybenzaldehyde](/img/structure/B1334516.png)
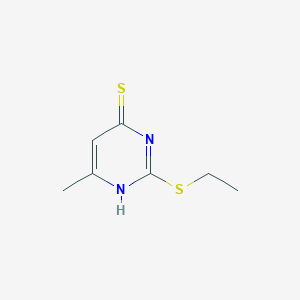
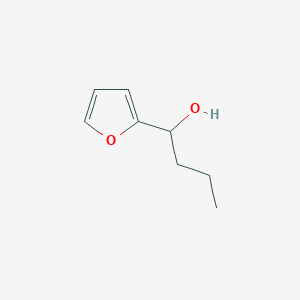
![4-methyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1334525.png)
![Ethenetricarbonitrile, [[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B1334526.png)
